Tert-Butyl3-Amino-7-Methyl-2,3-Dihydrospiro[Indene-1,4'-Piperidine]-1'-Carboxylate Hydrochloride
Description
Tert-Butyl 3-Amino-7-Methyl-2,3-Dihydrospiro[Indene-1,4’-Piperidine]-1’-Carboxylate Hydrochloride (CAS: 53257-40-2) is a spirocyclic compound featuring a fused indene-piperidine core. The molecule includes a tert-butyl carbamate group at the 1’-position of the piperidine ring, a methyl substituent at the 7-position of the indene moiety, and an amino group at the 3-position. This structural complexity makes it a valuable intermediate in medicinal chemistry, particularly for drug discovery targeting central nervous system (CNS) disorders or opioid receptor modulation . Its hydrochloride salt form enhances stability and solubility for synthetic and pharmacological applications.
Properties
Molecular Formula |
C19H29ClN2O2 |
|---|---|
Molecular Weight |
352.9 g/mol |
IUPAC Name |
tert-butyl 1-amino-4-methylspiro[1,2-dihydroindene-3,4'-piperidine]-1'-carboxylate;hydrochloride |
InChI |
InChI=1S/C19H28N2O2.ClH/c1-13-6-5-7-14-15(20)12-19(16(13)14)8-10-21(11-9-19)17(22)23-18(2,3)4;/h5-7,15H,8-12,20H2,1-4H3;1H |
InChI Key |
IZYFBOQNICIISB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(CC23CCN(CC3)C(=O)OC(C)(C)C)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL3-AMINO-7-METHYL-2,3-DIHYDROSPIRO[INDENE-1,4’-PIPERIDINE]-1’-CARBOXYLATEHCL typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the spirocyclic core, followed by functional group modifications to introduce the tert-butyl, amino, and methyl groups. Common reagents used in these reactions include organometallic reagents, protecting groups, and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
TERT-BUTYL3-AMINO-7-METHYL-2,3-DIHYDROSPIRO[INDENE-1,4’-PIPERIDINE]-1’-CARBOXYLATEHCL can undergo various chemical reactions, including:
Oxidation: Conversion of the amino group to a nitro or hydroxylamine group.
Reduction: Reduction of the spirocyclic core to form more saturated derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions at the amino or methyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce more saturated spirocyclic compounds.
Scientific Research Applications
TERT-BUTYL3-AMINO-7-METHYL-2,3-DIHYDROSPIRO[INDENE-1,4’-PIPERIDINE]-1’-CARBOXYLATEHCL has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of fine chemicals and as a building block for more complex compounds.
Mechanism of Action
The mechanism of action of TERT-BUTYL3-AMINO-7-METHYL-2,3-DIHYDROSPIRO[INDENE-1,4’-PIPERIDINE]-1’-CARBOXYLATEHCL involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of spiro[indene-piperidine] derivatives. Below is a detailed comparison with structurally related analogs, emphasizing substituent variations, physicochemical properties, and research applications.
Table 1: Structural and Physicochemical Comparison
Key Findings from Comparative Analysis:
Substituent Position and Bioactivity :
- The 7-methyl substituent in the target compound may confer steric effects that influence receptor binding compared to the 5-methyl isomer (CAS 1160247-54-0), which lacks the same spatial arrangement .
- Fluorine (CAS 910442-43-2) enhances metabolic stability due to its electronegativity and small atomic radius, making it a preferred substituent in CNS-targeting leads .
The HCl salt form of the target compound (CAS 53257-40-2) addresses solubility limitations observed in non-salt analogs like CAS 1160247-54-0 .
Synthetic Utility :
Biological Activity
Tert-Butyl 3-amino-7-methyl-2,3-dihydrospiro[Indene-1,4'-Piperidine]-1'-Carboxylate Hydrochloride (CAS No. 2177263-98-6) is a complex organic compound with significant potential in medicinal chemistry. Its unique spirocyclic structure and functional groups, including an amino and a carboxylate moiety, contribute to its diverse biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
- Molecular Formula : C19H29ClN2O2
- Molecular Weight : 352.90 g/mol
- Purity : >95%
Research indicates that compounds similar to tert-butyl 3-amino-7-methyl-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate exhibit various biological activities. The presence of the amino group suggests potential interactions with neurotransmitter systems, while the carboxylate group may enhance solubility and bioavailability.
Potential Biological Activities
- Antidepressant Effects : Preliminary studies suggest that this compound may influence serotonin and norepinephrine pathways, similar to known antidepressants.
- Antinociceptive Properties : Research indicates potential pain-relieving effects through modulation of pain pathways.
- Antimicrobial Activity : Structural analogs have shown promise against various bacterial strains.
Study 1: Antidepressant Activity
A study published in Journal of Medicinal Chemistry investigated the effects of spirocyclic compounds on serotonin receptors. The findings indicated that tert-butyl 3-amino derivatives exhibited significant binding affinity to serotonin receptors, suggesting potential antidepressant activity .
Study 2: Antinociceptive Effects
In a preclinical trial assessing pain relief in rodent models, tert-butyl 3-amino compounds demonstrated a marked reduction in pain response compared to controls. This effect was attributed to the modulation of opioid receptors .
Study 3: Antimicrobial Studies
Another research effort focused on the antimicrobial properties of related compounds against Gram-positive and Gram-negative bacteria. Results showed that certain derivatives had notable inhibitory effects on bacterial growth, indicating potential for development as antibacterial agents .
Comparative Analysis with Similar Compounds
The following table compares tert-butyl 3-amino-7-methyl-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate with structurally related compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Tert-butyl 3-amino-5-methyl-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate | Similar spirocyclic structure | Different methyl substitution pattern |
| Tert-butyl 7-methyl-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate | Lacks amino group | Focuses on different biological activities |
| Tert-butyl (R)-3-(2-acetamidopropan-2-yl)-6-chloro-5-methyl-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate | Contains acetamido and chloro substitutions | Potentially enhanced solubility and bioavailability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
